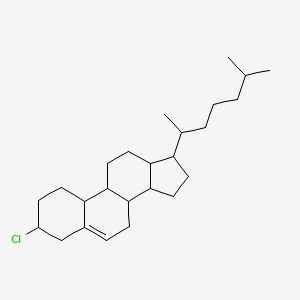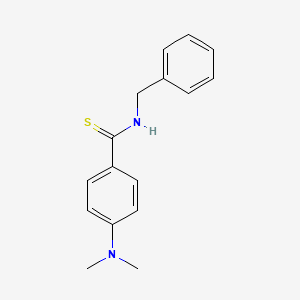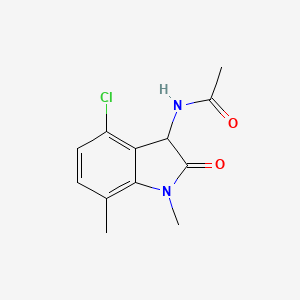
2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, difluorophenyl, and cyanide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 3,4-difluorobenzaldehyde with trimethylsilyl cyanide to form an intermediate, which is then subjected to further reactions to introduce the amino and pyrrolidine groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted pyrrolidines. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-Amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-amino-1-(3,4-difluorophenyl)ethanol
- 2-amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
Uniqueness
Compared to these similar compounds, 2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide has unique structural features, such as the presence of the pyrrolidine ring and the cyanide group. These features contribute to its distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H7F2N3O |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-amino-1-(3,4-difluorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C11H7F2N3O/c12-8-2-1-7(4-9(8)13)16-10(17)3-6(5-14)11(16)15/h1-2,4H,3,15H2 |
InChI Key |
WCJMEJHIFDWTET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N(C1=O)C2=CC(=C(C=C2)F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-phenoxyacetamide](/img/structure/B11069681.png)
![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11069684.png)
![3-[(3,4-Dimethoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B11069687.png)
![Ethyl [3'-benzyl-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11069691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B11069693.png)

![8-Methyl-4-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11069701.png)
![9-[(Z)-(4-chlorophenyl)diazenyl]-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11069702.png)
